1-methylindole-5-carboxylic Acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 1-Methylindole-5-carboxylic Acid, involves multiple steps including esterification, condensation, reduction, and specific reactions such as the Vilsmeier-Haack reaction. These processes transform basic raw materials into more complex indole structures through a series of chemical transformations, yielding significant products under controlled conditions (Ge Yu-hua, 2006).
Molecular Structure Analysis
Indole derivatives exhibit a range of molecular structures, characterized by various spectroscopic techniques such as FT-IR, FT-Raman, UV, ^1H, and ^13C NMR. These analyses reveal the electronic nature, vibrational modes, and chemical environment of molecules like Methyl 5-methoxy-1H-indole-2-carboxylate, providing insights into the structure and potential reactivity of 1-Methylindole-5-carboxylic Acid (M. Almutairi et al., 2017).
Chemical Reactions and Properties
1-Methylindole-5-carboxylic Acid and its analogs participate in various chemical reactions, including regioselective bromination and reactions with propargyl alcohols. These reactions demonstrate the compound's ability to undergo transformations leading to a diverse array of derivatives, useful in further chemical syntheses and applications (Thomas B. Parsons et al., 2011).
Physical Properties Analysis
The physical properties of indole derivatives like 1-Methylindole-5-carboxylic Acid are crucial for their application in various fields. These properties are often characterized by their melting points, boiling points, solubility, and crystal structure. X-ray diffraction analyses provide detailed information about the crystalline structure, which is essential for understanding the compound's physical behavior and interaction with other molecules (Barbara Morzyk-Ociepa et al., 2004).
Chemical Properties Analysis
The chemical properties of 1-Methylindole-5-carboxylic Acid include its acidity, basicity, reactivity towards electrophiles and nucleophiles, and its behavior in chemical syntheses. These properties are influenced by the indole core's electronic configuration and the substituents present on the molecule. Chemical reactions, such as the formation of new bonds and the introduction of functional groups, highlight the versatility and reactivity of the compound (S. N. Lavrenov et al., 2002).
Scientific Research Applications
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Biosynthesis of Inhibitors of Protein Kinases
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Metal-Free Friedel-Crafts Alkylation
- Field: Organic Chemistry
- Application: Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of these applications are not specified in the source .
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Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane
- Field: Organic Chemistry
- Application: Indole derivatives are used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of these applications are not specified in the source .
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Cross Dehydrogenative Coupling Reactions
- Field: Organic Chemistry
- Application: Indole derivatives are used as reactants in cross dehydrogenative coupling reactions .
- Method: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of these applications are not specified in the source .
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Synthesis of Indirubin Derivatives
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Preparation of Aminoindolylacetates
Future Directions
The future directions in the field of indole derivatives, including 1-Methylindole-5-carboxylic Acid, involve the investigation of novel methods of synthesis due to the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .
properties
IUPAC Name |
1-methylindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQAIJFIXCOBCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426748 | |
Record name | 1-methylindole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methylindole-5-carboxylic Acid | |
CAS RN |
186129-25-9 | |
Record name | 1-methylindole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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